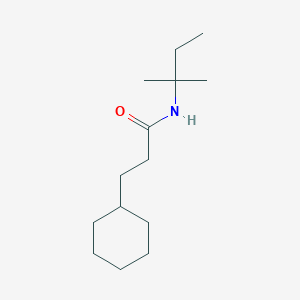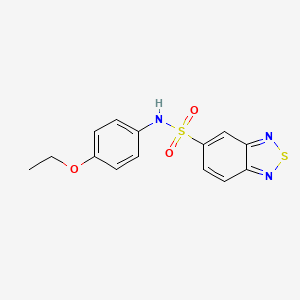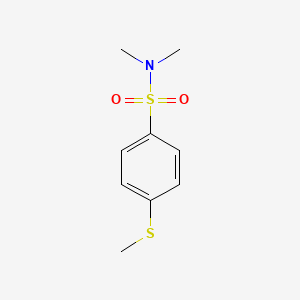
3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide, also known as CDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDP belongs to the class of compounds known as fatty acid amide hydrolase inhibitors, which have been shown to have anti-inflammatory and analgesic effects. In
Mecanismo De Acción
3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide works by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are natural compounds that have anti-inflammatory and analgesic effects. By inhibiting FAAH, 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and physiological effects:
3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to increase levels of endocannabinoids in the brain, leading to its potential as a treatment for anxiety and depression. 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has been well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in scientific research. It is also relatively easy to synthesize, making it readily available for use in experiments. However, 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has some limitations, including its low solubility in water and its potential to degrade over time, which can affect its stability and efficacy.
Direcciones Futuras
There are several future directions for the study of 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide. One area of research is the development of more potent and selective FAAH inhibitors, which could lead to more effective treatments for pain and inflammation-related diseases. Another area of research is the investigation of 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide's potential as a treatment for anxiety and depression, as well as other neurological disorders. Additionally, the development of new methods for synthesizing 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide can be synthesized through a multistep process starting with cyclohexanone and 1,1-dimethylpropylamine. The intermediate product is then reacted with propionyl chloride to form the final product, 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide. The synthesis of 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has been optimized to increase yield and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide have been extensively studied in scientific research. 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation-related diseases such as arthritis. 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has also been investigated for its potential as a treatment for anxiety and depression, as it has been shown to increase levels of endocannabinoids in the brain.
Propiedades
IUPAC Name |
3-cyclohexyl-N-(2-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-4-14(2,3)15-13(16)11-10-12-8-6-5-7-9-12/h12H,4-11H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHGECVISZATBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CCC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5815805.png)
![4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5815806.png)



![methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5815825.png)


![4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5815839.png)
![N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5815842.png)

![ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5815865.png)

